An In-Depth Technical Guide to Ethyl Formimidate Hydrochloride: Synthesis, Reactivity, and Applications
An In-Depth Technical Guide to Ethyl Formimidate Hydrochloride: Synthesis, Reactivity, and Applications
Introduction: The Versatile Imidate Building Block
Ethyl formimidate hydrochloride, also known as ethyl methanimidate hydrochloride, is a reactive and versatile organic reagent that serves as a cornerstone in the synthesis of a wide array of nitrogen-containing compounds. As a stable, crystalline solid, this Pinner salt is an essential precursor for constructing amidine functionalities, which are prevalent in medicinal chemistry and materials science. Its utility stems from the electrophilic nature of the imidate carbon, which readily undergoes nucleophilic attack by amines and other nucleophiles. This guide provides an in-depth exploration of the synthesis, core chemical properties, reactivity, and proven applications of ethyl formimidate hydrochloride, offering a technical resource for researchers and drug development professionals aiming to leverage its synthetic potential.
Physicochemical and Spectroscopic Properties
Ethyl formimidate hydrochloride is a white to off-white solid that is sensitive to moisture and heat. Proper storage under anhydrous conditions and at reduced temperatures (2-8°C) is critical to prevent degradation. On heating, it is known to decompose into formamidine hydrochloride, ethyl formate, and ethyl chloride.
Chemical Structure
Caption: Figure 1: Structure of Ethyl Formimidate Hydrochloride.
Core Properties Data
| Property | Value | Source(s) |
| IUPAC Name | ethyl methanimidate;hydrochloride | |
| CAS Number | 16694-46-5 | |
| Molecular Formula | C₃H₈ClNO | |
| Molecular Weight | 109.55 g/mol | |
| Physical Form | Solid | |
| Melting Point | 75 °C (decomposes) | |
| Storage Temperature | 2-8°C | |
| Topological Polar Surface Area | 33.1 Ų |
Spectroscopic Characterization
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¹H NMR Spectroscopy: The spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- protons and a triplet for the -CH₃ protons) and a singlet for the formyl proton (-CH=). The iminium proton (-NH=) may be broad and its chemical shift can be solvent-dependent.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations from the ethyl group (~2850-2950 cm⁻¹), a strong C=N stretching band for the iminium group (~1650-1690 cm⁻¹), and C-O stretching (~1050-1150 cm⁻¹).
Note for Researchers: For definitive characterization, it is recommended to acquire spectra on the specific lot of material being used. Spectroscopic data can be found in databases such as PubChem and ChemicalBook, though may lack detailed peak assignments.
Synthesis: The Pinner Reaction
The primary and most efficient method for synthesizing ethyl formimidate hydrochloride is the Pinner reaction . This acid-catalyzed reaction involves the nucleophilic addition of an alcohol to a nitrile in the presence of anhydrous hydrogen chloride.
Causality and Mechanistic Insight
The reaction is initiated by the protonation of the nitrile nitrogen by the strong acid (HCl), which dramatically increases the electrophilicity of the nitrile carbon. This activation allows the weakly nucleophilic alcohol (ethanol) to attack the nitrile carbon, forming a nitrilium cation intermediate. A subsequent proton transfer yields the thermodynamically stable imidate hydrochloride salt, often called a Pinner salt, which typically precipitates from the reaction mixture under anhydrous, low-temperature conditions. Maintaining low temperatures is crucial to prevent the salt from decomposing into an amide and an alkyl halide.
Caption: Figure 2: Pinner Reaction Synthesis Workflow.
Experimental Protocol: Solvent-Free Pinner Synthesis
This protocol is adapted from a green chemistry approach that minimizes solvent waste and provides high yields.
Materials:
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Formonitrile (or a suitable precursor like hydrogen cyanide, handle with extreme caution) (1.0 eq)
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Anhydrous Ethanol (3.0 eq)
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Anhydrous Hydrogen Chloride (HCl) gas
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Reaction flask equipped with a gas inlet tube, magnetic stirrer, and sealed with a septum
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Ice bath
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Rotary evaporator
Procedure:
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Reaction Setup: Charge a pre-dried reaction flask with anhydrous ethanol (3.0 eq) and the nitrile source (1.0 eq).
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Cooling: Cool the mixture to 0-5°C using an ice bath.
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HCl Addition: Slowly bubble anhydrous HCl gas through the stirred solution. Monitor the reaction temperature closely, ensuring it remains below 5°C. The amount of HCl added should be stoichiometric to the ethanol (approx. 3.0 eq). The quantity of HCl can be determined by weighing the reaction vessel at regular intervals.
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Reaction Time: Once HCl addition is complete, allow the mixture to stir at 5°C for 20-24 hours. The ethyl formimidate hydrochloride salt will precipitate as a white solid.
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Isolation: Remove the excess ethanol and dissolved HCl by rotary evaporation under vacuum, ensuring the bath temperature remains low (≤ 10°C).
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Drying: The resulting white, crystalline solid is dried under vacuum to yield the final product.
Self-Validating System: The success of the synthesis is validated by the precipitation of a white solid. The reaction must be kept strictly anhydrous; the presence of water would lead to the hydrolysis of the product to ethyl formate and ammonium chloride.
Chemical Reactivity and Applications
The synthetic utility of ethyl formimidate hydrochloride is centered on its reaction with primary and secondary amines to form N-substituted formamidines. This transformation is the gateway to a multitude of more complex molecular architectures, particularly nitrogen-containing heterocycles.
Mechanism: Amidine Formation and Cyclization
The reaction proceeds via nucleophilic attack of the amine on the electrophilic imidate carbon. This forms a tetrahedral intermediate which then eliminates a molecule of ethanol to yield the stable formamidinium hydrochloride salt. The resulting amidine can then be used in subsequent cyclization reactions. For example, reaction with a molecule containing a second nucleophilic site can lead to the formation of five- or six-membered rings, a common strategy for synthesizing imidazoles, pyrimidines, and triazines.
Caption: Figure 3: Mechanism of Amidine and Imidazole Formation.
Key Applications in Synthesis
Ethyl formimidate hydrochloride is a documented reagent in the preparation of numerous biologically relevant molecules:
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Imidazole Derivatives: It is a key building block for constructing the imidazole ring, a core component of many pharmaceuticals.
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s-Triazines: Used in the trimerization reactions to form substituted triazine rings.
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Bredinin: A reactant involved in the synthesis of this immunosuppressive drug via amination of an acyclic precursor.
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Nucleoside Analogues: Employed in the preparation of 5-aminoimidazole-4-carboxylic acid ribotides, which are intermediates in purine biosynthesis.
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Antifungal Agents: Used to create amidine conjugates of the ornithine moiety of antifungal compounds.
Experimental Protocol: Synthesis of Substituted Imidazoles
The following is a general procedure for the synthesis of 5-amino-1-aryl-4-cyanoimidazoles, demonstrating the two-step, one-pot potential of formimidate chemistry. This protocol is conceptualized from methodologies involving the reaction of formimidates with aminomalononitrile derivatives.
Materials:
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Ethyl formimidate hydrochloride (1.0 eq)
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Substituted Aniline (e.g., p-toluidine) (1.0 eq)
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Aminomalononitrile tosylate (1.0 eq)
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Anhydrous Ethanol
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Triethylamine (or another non-nucleophilic base)
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Round-bottom flask, magnetic stirrer, condenser
Procedure:
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Amidine Formation: To a suspension of ethyl formimidate hydrochloride (1.0 eq) in anhydrous ethanol, add the substituted aniline (1.0 eq). Stir the mixture at room temperature for 3-4 hours to form the corresponding N-aryl formamidine hydrochloride in situ.
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Neutralization and Addition: Cool the reaction mixture in an ice bath and add triethylamine (2.2 eq) to neutralize the hydrochloride salts and liberate the free bases. To this mixture, add aminomalononitrile tosylate (1.0 eq).
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Cyclization: Equip the flask with a condenser and heat the reaction mixture to reflux. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
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Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under vacuum.
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Purification: Isolate the solid product by filtration. Wash the solid with cold ethanol and then diethyl ether. If necessary, the crude product can be purified further by recrystallization or column chromatography.
Trustworthiness through Validation: The progress of both the amidine formation and the subsequent cyclization can be independently monitored by TLC. The final product structure should be confirmed by standard analytical techniques (NMR, IR, MS) and compared against expected values or literature reports.
Safety and Handling
Ethyl formimidate hydrochloride is classified as a hazardous substance and must be handled with appropriate precautions.
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Hazards:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling:
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Work in a well-ventilated fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).
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Avoid breathing dust. Use a dust mask (e.g., N95) if necessary.
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Avoid all personal contact. Prevent contact with skin, eyes, and clothing.
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Keep away from moisture and oxidizing agents.
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Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.
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Recommended storage temperature is 2-8°C.
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Store away from incompatible materials.
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Conclusion
Ethyl formimidate hydrochloride is a powerful and efficient reagent for introducing the formamidine functional group. Its reliable synthesis via the Pinner reaction and its predictable reactivity with nucleophiles make it an invaluable tool for synthetic chemists. By understanding its core properties, reaction mechanisms, and handling requirements, researchers in drug discovery and organic synthesis can effectively utilize this building block to construct complex nitrogen-containing molecules and heterocycles with high efficiency and control.
References
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Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link].
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Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link].
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- PubChemLite. (n.d.). Ethyl formimidate hydrochloride (C3H7NO).
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University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link].
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (HMDB0031229). Retrieved from [Link].
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Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link].
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